molecular formula C12H10N2OS B2614265 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one CAS No. 154404-89-4

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Cat. No. B2614265
CAS RN: 154404-89-4
M. Wt: 230.29
InChI Key: COKVUYJORMEUSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this analysis .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these, compound 4h exhibited remarkable FGFR inhibitory activity, making it a promising lead compound. In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion . This research opens up avenues for developing FGFR-targeted therapies.

Hepatic Stellate Cell Modulation

Novel heterocyclic compounds, including 2-(pyridin-2-yl) pyrimidine derivatives, have been synthesized and evaluated for their biological activities. These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6). Understanding their effects on hepatic stellate cells could have implications for liver health and disease management .

Metal-Organic Frameworks (MOFs)

In the field of materials science, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) serves as a ligand in constructing metal-organic frameworks (MOFs). Researchers have explored various Co(II)-tpt systems by introducing secondary aromatic polycarboxylate anions. These MOFs exhibit intriguing structural features and potential applications in areas such as gas storage, catalysis, and sensing .

Agrochemicals and Crop Protection

Given the heterocyclic nature of 1H-pyrrolo[2,3-b]pyridine, it may find applications in agrochemicals. Investigating its pesticidal or herbicidal properties could contribute to sustainable crop protection.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This can involve examining how the compound interacts with biological molecules and the changes it induces .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be developed .

properties

IUPAC Name

2-pyridin-3-yl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-10-5-1-4-9-11(10)16-12(14-9)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVUYJORMEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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